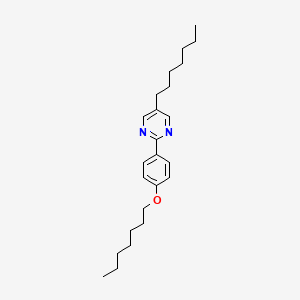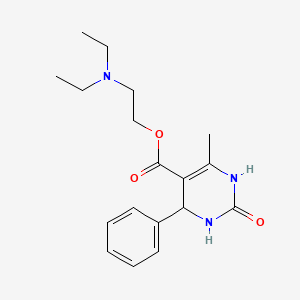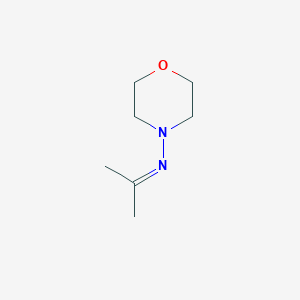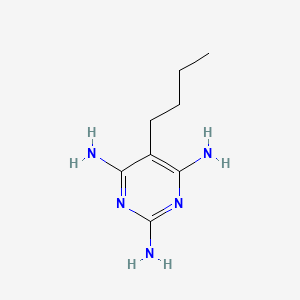
5-Butylpyrimidine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butylpyrimidine-2,4,6-triamine is an organic compound with the molecular formula C8H15N5 and a molecular weight of 181.24 g/mol . This compound belongs to the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of three amino groups at positions 2, 4, and 6, along with a butyl group at position 5, makes this compound unique and of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 5-Butylpyrimidine-2,4,6-triamine can be achieved through several synthetic routes. One common method involves the reaction of 2-butylpropanediamide with suitable reagents under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product’s formation. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
5-Butylpyrimidine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen in the presence of a catalyst.
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Butylpyrimidine-2,4,6-triamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Wirkmechanismus
The mechanism of action of 5-Butylpyrimidine-2,4,6-triamine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
5-Butylpyrimidine-2,4,6-triamine can be compared with other similar compounds, such as 2,4,6-triaminopyrimidine . While both compounds share the pyrimidine core with amino groups at positions 2, 4, and 6, the presence of the butyl group at position 5 in this compound distinguishes it from 2,4,6-triaminopyrimidine. This structural difference can lead to variations in their chemical reactivity and biological activity.
Similar Compounds
- 2,4,6-Triaminopyrimidine
- Pyrimidine-2,4,6-triyltriamine
Eigenschaften
CAS-Nummer |
4086-51-5 |
|---|---|
Molekularformel |
C8H15N5 |
Molekulargewicht |
181.24 g/mol |
IUPAC-Name |
5-butylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C8H15N5/c1-2-3-4-5-6(9)12-8(11)13-7(5)10/h2-4H2,1H3,(H6,9,10,11,12,13) |
InChI-Schlüssel |
WEKKOIATWTXXBP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=C(N=C(N=C1N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


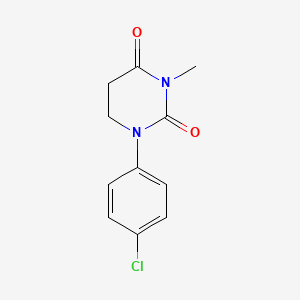
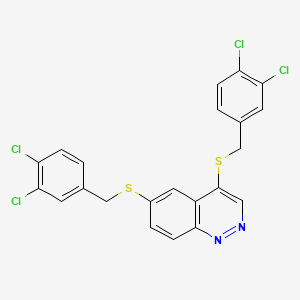
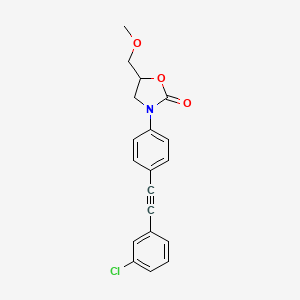
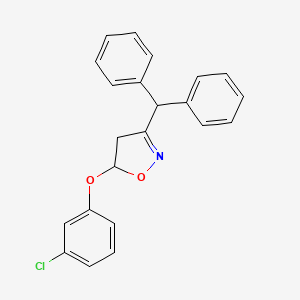
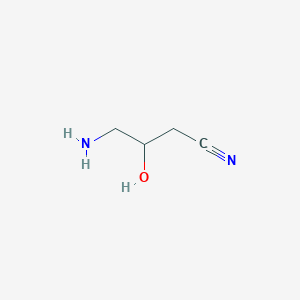
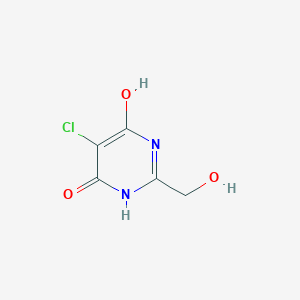
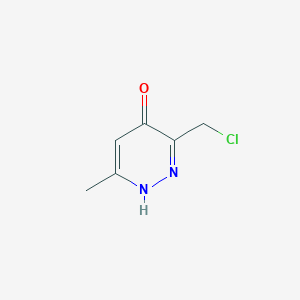

![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(morpholin-4-yl)propanamide](/img/structure/B15214868.png)
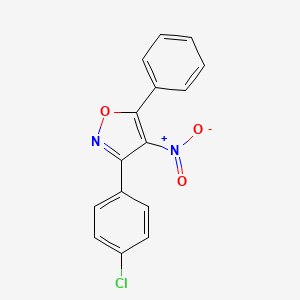
![Imidazo[1,2-a]pyrazin-8-amine, 6-bromo-3-(methoxymethyl)-N-methyl-](/img/structure/B15214881.png)
